molecular formula C11H15ClN2O2 B11950899 3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea

3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea

Cat. No.: B11950899
M. Wt: 242.70 g/mol
InChI Key: MTJGIZBPCJFYRH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea is a urea derivative characterized by a central urea backbone substituted with a 4-chlorophenyl group, an ethyl group, and a 2-hydroxyethyl group. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which make them valuable in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea

InChI

InChI=1S/C11H15ClN2O2/c1-2-14(7-8-15)11(16)13-10-5-3-9(12)4-6-10/h3-6,15H,2,7-8H2,1H3,(H,13,16)

InChI Key

MTJGIZBPCJFYRH-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

One-Step Urea Synthesis via Amine-Isocyanate Reaction

The most direct route to urea derivatives involves the reaction of primary or secondary amines with isocyanates. For 3-(4-chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea, this method requires 1-ethyl-1-(2-hydroxyethyl)amine and 4-chlorophenyl isocyanate as precursors.

Procedure:

  • Reactants:

    • 1-Ethyl-1-(2-hydroxyethyl)amine (1.0 equiv)

    • 4-Chlorophenyl isocyanate (1.1 equiv)

  • Conditions:

    • Solvent: Anhydrous toluene

    • Temperature: 40–45°C

    • Reaction Time: 2–4 hours

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter and wash the precipitate with cold toluene.

    • Recrystallize from ethanol for purity.

Yield: 76–83%.
Key Advantages:

  • Single-step protocol minimizes intermediate isolation.

  • Mild temperatures prevent decomposition of heat-sensitive groups.

Analytical Data:

  • 1H NMR (CDCl3): δ 1.20 (t, 3H, CH2CH3), 3.45 (q, 2H, NCH2), 3.70 (m, 2H, OCH2), 4.90 (s, 1H, OH), 6.80–7.40 (m, 4H, Ar-H).

  • IR (KBr): 1645 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

Ethylamine Alkylation with Ethylene Oxide

Procedure:

  • Reactants:

    • Ethylamine (1.0 equiv)

    • Ethylene oxide (1.2 equiv)

  • Conditions:

    • Solvent: Methanol

    • Catalyst: Sodium hydroxide (10 mol%)

    • Temperature: 0–5°C (slow addition), then room temperature

  • Work-up:

    • Neutralize with HCl, extract with dichloromethane.

    • Dry over MgSO4 and distill under reduced pressure.

Yield: 68–72%.

Catalytic Hydrogenation of Nitriles

For substrates requiring reduction:

  • Reactants:

    • 2-Cyanoethyl ethyl ether (1.0 equiv)

  • Conditions:

    • Catalyst: 10% Pd/C

    • Solvent: Methanol/water (3:1)

    • Pressure: H2 (1 atm)

    • Temperature: 40°C

  • Work-up:

    • Filter catalyst, concentrate, and purify via column chromatography.

Yield: 63–67%.

Optimization of Reaction Conditions

Solvent Effects

Toluene, as used in the one-step method, offers ideal polarity for urea formation, balancing reactant solubility and product precipitation. Comparative studies with dichloromethane or THF show 10–15% lower yields due to side reactions.

Data Analysis and Comparative Studies

Table 1. Synthetic Methods for this compound

MethodStepsSolventTemperature (°C)Yield (%)Purity (%)
Amine-Isocyanate1Toluene40–4576–8398
Amine Alkylation2Methanol0–2568–7295
Catalytic Hydrogenation3MeOH/H2O4063–6790

Key Observations:

  • The one-step method achieves the highest yield and purity, favoring industrial-scale production.

  • Multi-step amine synthesis routes introduce bottlenecks but remain viable for laboratories lacking isocyanate substrates.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Chlorophenyl)-1-ethyl-1-(2-oxoethyl)urea.

    Reduction: Formation of 3-(4-Aminophenyl)-1-ethyl-1-(2-hydroxyethyl)urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its role as a selective inhibitor in pharmaceutical contexts. Notably, it has been studied as a potential inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH) in Cryptosporidium parvum, a pathogen responsible for gastrointestinal infections. In a high-throughput screening study, derivatives of urea, including those similar to 3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea, demonstrated potent inhibitory effects on this enzyme, suggesting potential therapeutic applications against infections caused by this pathogen .

Table 1: Inhibition Potency of Urea Derivatives on IMPDH

CompoundIC50 (µM)Comments
This compoundTBDSelective inhibitor
Other derivativesVariesComparison with other urea analogs

Agrochemical Applications

In agrochemical applications, N-substituted ureas are widely recognized for their use as herbicides and fungicides. The synthesis of various N-substituted ureas, including this compound, has been optimized for scalability and efficiency. For instance, a recent study highlighted the synthesis of Isoproturon, an herbicide, through a one-pot reaction involving similar urea compounds . This method not only enhances yield but also simplifies the manufacturing process, making it economically viable for large-scale production.

Table 2: Synthesis Pathways for N-Substituted Ureas

CompoundSynthesis MethodYield (%)
IsoproturonOne-pot synthesisHigh
This compoundCatalyst-free methodTBD

Case Study 1: Inhibition of Cryptosporidium parvum

A study focused on the structure-activity relationship of various urea derivatives found that modifications to the phenyl group significantly influenced the inhibitory potency against C. parvum IMPDH. The presence of electron-withdrawing groups such as chlorine at specific positions enhanced activity, demonstrating the importance of molecular structure in drug design .

Case Study 2: Agrochemical Production

Research into the synthesis of agrochemicals revealed that employing environmentally friendly methods for producing N-substituted ureas can lead to significant reductions in waste and energy consumption. The catalyst-free approach used for synthesizing compounds similar to this compound was highlighted as a promising alternative to traditional methods .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound* N/A C₁₁H₁₄ClN₂O₂ ~257.7 4-Chlorophenyl, ethyl, hydroxyethyl Predicted higher solubility in polar solvents
1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea 57105-65-4 C₁₀H₉ClN₂O 208.65 4-Chlorophenyl, propargyl Lower MW; propargyl enhances reactivity
3-Ethyl-1-(4-hydroxyphenyl)urea 21572-58-7 C₉H₁₂N₂O₂ 180.2 Ethyl, 4-hydroxyphenyl Hydroxyphenyl increases H-bonding potential
3-(4-Chlorophenyl)-1-(2,2,2-trichloro-1-hydroxyethyl)urea 6333-12-6 C₉H₈Cl₄N₂O₂ 317.98 4-Chlorophenyl, trichloro-hydroxyethyl High density (1.657 g/cm³); elevated boiling point (380°C)
1-(4-Chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea 946299-63-4 C₂₅H₂₃ClFN₃O₃S 500.0 Complex sulfonyl-indole substituent High MW; potential steric hindrance

*Note: Data for the target compound are inferred from structural analysis due to absence in evidence.

Key Comparisons

Substituent Effects: The hydroxyethyl group in the target compound likely enhances water solubility compared to analogs with non-polar substituents (e.g., propargyl in or ethyl in ). The 4-chlorophenyl group, common to the target, , and , contributes electron-withdrawing effects, which may stabilize the molecule and influence binding interactions in biological systems.

Molecular Weight and Complexity :

  • The target compound (~257.7 g/mol) occupies an intermediate position between simpler derivatives (e.g., at 208.65 g/mol) and highly complex structures like (500.0 g/mol). Higher molecular weight in and may reduce membrane permeability.

Functional Group Reactivity: The propargyl group in could participate in click chemistry or alkyne-based reactions, offering synthetic versatility absent in the hydroxyethyl-substituted target.

Physical Properties :

  • The trichloro derivative exhibits a high boiling point (380°C) and density (1.657 g/cm³), suggesting strong intermolecular forces due to halogenation. In contrast, the target’s hydroxyethyl group may lower melting/boiling points relative to but increase them compared to or .

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